molecular formula C10H18O3 B1485198 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid CAS No. 2098115-86-5

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid

Cat. No. B1485198
CAS RN: 2098115-86-5
M. Wt: 186.25 g/mol
InChI Key: ZRDQVFNMOYNPAE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid, also known as oxamic acid, is a naturally occurring organic acid that is used in a variety of scientific research applications. It is a carboxylic acid with a molecular formula of C5H8O3 and a molecular weight of 120.12 g/mol. Oxamic acid has been used in the synthesis of various organic compounds and as a reagent in various biochemical and physiological experiments.

Mechanism of Action

Oxamic acid is a carboxylic acid that is capable of forming hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of various organic compounds. It is also capable of forming hydrogen bonds with proteins, which allows it to act as a reagent in various biochemical and physiological experiments.
Biochemical and Physiological Effects
Oxamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. It has also been shown to have antioxidant and anti-cancer properties, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also very stable and does not require special storage conditions. However, it is also a relatively weak acid and can be easily hydrolyzed in the presence of water.

Future Directions

The use of 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid acid in scientific research is still in its early stages. Future research should focus on the potential uses of this compound acid in the synthesis of various organic compounds and in the synthesis of various pharmaceuticals. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of this compound acid. Other future directions include the exploration of the potential applications of this compound acid in the synthesis of various polymers, dyes, and pigments. Finally, further research should be conducted to explore the potential uses of this compound acid in the treatment of various diseases.

Scientific Research Applications

Oxamic acid is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, as a reagent in various biochemical and physiological experiments, and as a catalyst in the synthesis of various pharmaceuticals. It is also used in the synthesis of various polymers and as a reactant in the synthesis of various dyes and pigments.

properties

IUPAC Name

2,2-dimethyl-3-(oxan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,9(11)12)6-8-4-3-5-13-7-8/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDQVFNMOYNPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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